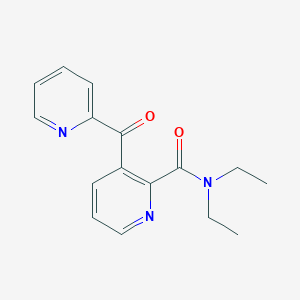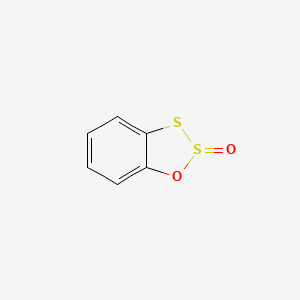
19,19-Diethyl-14,24-ditridecylheptatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,19-Diethyl-14,24-ditridecylheptatriacontane: is a complex organic compound with the molecular formula C67H136 It is a long-chain hydrocarbon, characterized by its significant molecular weight and unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19,19-Diethyl-14,24-ditridecylheptatriacontane typically involves multi-step organic reactions. The process begins with the preparation of the core heptatriacontane structure, followed by the introduction of ethyl and tridecyl groups at specific positions. Common synthetic routes include:
Alkylation Reactions: Using alkyl halides and strong bases to introduce ethyl and tridecyl groups.
Hydrogenation: Ensuring the saturation of the hydrocarbon chain.
Purification: Techniques such as distillation and chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
19,19-Diethyl-14,24-ditridecylheptatriacontane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form alcohols, ketones, or carboxylic acids.
Reduction: Using reducing agents to modify the hydrocarbon chain.
Substitution: Halogenation or other substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups.
Applications De Recherche Scientifique
19,19-Diethyl-14,24-ditridecylheptatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty lubricants and as a component in certain polymer formulations.
Mécanisme D'action
The mechanism by which 19,19-Diethyl-14,24-ditridecylheptatriacontane exerts its effects is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptatriacontane: A simpler long-chain hydrocarbon without the ethyl and tridecyl substitutions.
19,19-Diethylheptatriacontane: Similar structure but lacks the tridecyl groups.
14,24-Ditridecylheptatriacontane: Similar structure but lacks the ethyl groups.
Uniqueness
19,19-Diethyl-14,24-ditridecylheptatriacontane is unique due to the specific positioning of the ethyl and tridecyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Propriétés
| 72942-96-2 | |
Formule moléculaire |
C67H136 |
Poids moléculaire |
941.8 g/mol |
Nom IUPAC |
19,19-diethyl-14,24-di(tridecyl)heptatriacontane |
InChI |
InChI=1S/C67H136/c1-7-13-17-21-25-29-33-37-41-45-49-57-65(58-50-46-42-38-34-30-26-22-18-14-8-2)61-53-55-63-67(11-5,12-6)64-56-54-62-66(59-51-47-43-39-35-31-27-23-19-15-9-3)60-52-48-44-40-36-32-28-24-20-16-10-4/h65-66H,7-64H2,1-6H3 |
Clé InChI |
MXDLXJWYQIXLQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
